1'-(2-Chloroacetyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile
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Overview
Description
1’-(2-Chloroacetyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-4-carbonitrile is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, including a chloroacetyl group, a spiro-oxabicyclohexane ring, and an azetidine ring with a carbonitrile group. These structural features make it an interesting subject for research in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-Chloroacetyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-4-carbonitrile typically involves a multi-step process. One common approach is the palladium-catalyzed [3 + 2] cycloaddition reaction of vinyl-carbonyl-bicyclo[1.1.0]butanes with carbonyl compounds, including formaldehyde, activated ketones, and aliphatic and aromatic aldehydes . This method provides quick access to a wide variety of 2-oxabicyclo[2.1.1]hexanes, which can then be further functionalized to introduce the azetidine and carbonitrile groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of photochemistry to access new building blocks via [2 + 2] cycloaddition is another potential method . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized to produce the target compound.
Chemical Reactions Analysis
Types of Reactions
1’-(2-Chloroacetyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cycloaddition reactions, oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1’-(2-Chloroacetyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-4-carbonitrile has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 1’-(2-Chloroacetyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-4-carbonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and is used in drug discovery for its improved physicochemical properties.
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere, this compound has been widely studied for its potential in medicinal chemistry.
Uniqueness
1’-(2-Chloroacetyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-azetidine]-4-carbonitrile stands out due to its combination of a spiro-oxabicyclohexane ring and an azetidine ring with a carbonitrile group. This unique arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1'-(2-chloroacetyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-9-3-10(4-9,5-13)11(16-9)6-14(7-11)8(15)2-12/h2-4,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXOVVRYIFFULA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C3(O2)CN(C3)C(=O)CCl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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